NU 7026 is a cell-permeable, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a critical role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. Its established function as a radiosensitizer and its defined selectivity profile make it a crucial tool for investigating DNA damage responses, particularly in oncology and cell biology research.
Procuring broad-spectrum PI3K-family inhibitors like LY294002 or Wortmannin as a substitute for NU 7026 introduces critical experimental ambiguity. Because these compounds potently inhibit multiple PIKKs, including PI3K and mTOR, it is impossible to attribute observed cellular effects, such as chemosensitization or radiosensitization, solely to the inhibition of DNA-PK. This lack of target specificity can confound data interpretation, compromise reproducibility, and lead to incorrect conclusions about the role of the NHEJ pathway. Using NU 7026 ensures that the observed biological response is directly linked to DNA-PK inhibition, a requirement for rigorous mechanistic studies.
NU 7026 demonstrates a clear selectivity for DNA-PK over other closely related kinases. In cell-free assays, it inhibits DNA-PK with an IC50 of 0.23 µM, while its inhibitory concentration for PI3K is 13 µM, representing a ~57-fold selectivity. This is a significant improvement over the broad-spectrum inhibitor LY294002, which inhibits DNA-PK and PI3K with comparable potency (IC50 of 1.4 µM and ~0.5 µM, respectively). Furthermore, NU 7026 shows minimal to no activity against ATM and ATR at concentrations up to 100 µM.
| Evidence Dimension | Kinase Inhibition IC50 |
| Target Compound Data | DNA-PK: 0.23 µM; PI3K: 13 µM |
| Comparator Or Baseline | LY294002 (DNA-PK IC50: ~1.4 µM; PI3Kα IC50: 0.5 µM) |
| Quantified Difference | ~57-fold higher selectivity for DNA-PK over PI3K compared to the non-selective profile of LY294002. |
| Conditions | Cell-free kinase assays. |
This selectivity is critical for ensuring that experimental results are due to the specific inhibition of the DNA double-strand break repair pathway, not confounding off-target effects on cell survival and proliferation pathways regulated by PI3K.
NU 7026 effectively sensitizes cancer cells to DNA-damaging treatments. In DNA-PK proficient mouse embryonic fibroblasts, 10 µM NU 7026 potentiated ionizing radiation (IR) cytotoxicity, yielding a potentiation factor at 90% cell kill (PF90) of 1.51, an effect absent in DNA-PK deficient cells. Similarly, it potentiates the growth-inhibitory effects of topoisomerase II poisons like etoposide and doxorubicin in leukemia cell lines. For example, in K562 cells, 10 µM NU 7026 increased the growth inhibition of mAMSA by a factor of ~19.
| Evidence Dimension | Potentiation Factor (PF) at 90% Cell Kill (PF90) |
| Target Compound Data | 1.51 with 10 µM NU 7026 + Ionizing Radiation |
| Comparator Or Baseline | No potentiation observed in DNA-PK deficient cells, confirming on-target action. |
| Quantified Difference | A 51% increase in cell kill at the 90% lethality level compared to radiation alone. |
| Conditions | Exponentially growing DNA-PK proficient cells treated with 10 µM NU 7026 and ionizing radiation. |
This provides direct, quantifiable evidence of the compound's intended biological effect in a common application, justifying its use in studies designed to overcome therapeutic resistance.
NU 7026 has a well-characterized solubility profile, which is essential for reproducible experimental setup and dosing. It is soluble in DMSO at concentrations typically ranging from 2.5 mg/mL to >5 mg/mL (approx. 8.9 mM to >17.8 mM), sometimes requiring gentle warming to 60°C or sonication to fully dissolve. It is practically insoluble in water. This defined solubility in a standard laboratory solvent allows for the preparation of high-concentration stock solutions, which is critical for minimizing the final DMSO concentration in cell culture media (typically ≤0.5%) to avoid solvent-induced artifacts.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 2.5 mg/mL to >5 mg/mL (approx. 8.9 mM to >17.8 mM) |
| Comparator Or Baseline | Standard laboratory requirements for stock solution preparation. |
| Quantified Difference | N/A |
| Conditions | Solubilization in anhydrous DMSO, may require gentle warming or sonication. |
Predictable solubility prevents compound precipitation in assays and ensures accurate, reproducible dosing, which is a fundamental requirement for reliable in vitro and preclinical research.
For researchers needing to specifically dissect the role of the DNA-PK-dependent NHEJ pathway without simultaneously perturbing PI3K/Akt/mTOR signaling, NU 7026 is the appropriate tool. Its ~57-fold selectivity for DNA-PK over PI3K ensures that observed effects on DNA repair and cell fate can be confidently attributed to the target.
In studies aiming to enhance the efficacy of radiotherapy in cancer models, NU 7026 serves as a validated agent. Its proven ability to potentiate radiation-induced cytotoxicity in a DNA-PK-dependent manner makes it a reliable choice for evaluating NHEJ inhibition as a strategy to overcome radioresistance.
When investigating combination therapies involving topoisomerase II inhibitors (e.g., etoposide, doxorubicin), NU 7026 is an effective agent for testing whether inhibition of DNA repair can enhance chemotherapeutic efficacy. Its demonstrated synergy in leukemia models provides a strong basis for its use in similar screening and mechanistic contexts.